molecular formula C17H17N3O5 B2833763 N-(2H-1,3-benzodioxol-5-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide CAS No. 708242-45-9

N-(2H-1,3-benzodioxol-5-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide

Cat. No.: B2833763
CAS No.: 708242-45-9
M. Wt: 343.339
InChI Key: SZMRGKLMVRNVFO-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide is a synthetic small molecule characterized by a piperazine-carboxamide backbone substituted with a benzodioxol group at the N-terminus and a furan-2-carbonyl moiety at the 4-position of the piperazine ring.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c21-16(14-2-1-9-23-14)19-5-7-20(8-6-19)17(22)18-12-3-4-13-15(10-12)25-11-24-13/h1-4,9-10H,5-8,11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMRGKLMVRNVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Amuvatinib Derivatives: Thieno[3,2-d]Pyrimidin-4-yl Substituent

Compound 6: N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide

  • Key Differences: Replaces the furan-2-carbonyl group with a thieno[3,2-d]pyrimidin-4-yl substituent.
  • It outperforms amuvatinib in selective tumor cell killing, with IC₅₀ values 2–3 times lower in certain cell lines .
Compound Substituent Key Activity Reference
Target Compound Furan-2-carbonyl Not explicitly reported (structural inference) -
Compound 6 Thieno[3,2-d]pyrimidin-4-yl Selective tumor cell killing under glucose starvation

4-Hydroxyquinazoline Derivatives (A25–A30 Series)

These compounds share a piperazine-carboxamide scaffold but feature 4-hydroxyquinazoline and substituted phenyl groups:

  • Structural Contrast : Lack benzodioxol and furan groups; instead, they incorporate chloro-, fluoro-, or trifluoromethyl-substituted phenyl rings.
  • Physicochemical Data : Melting points range from 191.2°C to 202.8°C, with yields of 47.8–54.1% .
  • Activity: No direct antitumor data provided, but the quinazoline core is associated with kinase inhibition in other studies.

Benzodioxol Derivatives with Varied Substituents

  • : N-(1,3-Benzodioxol-5-yl)-4-(2-furylmethyl)piperazine-1-carbothioamide

    • Difference : Replaces furan-2-carbonyl with a furylmethyl group and uses a carbothioamide (C=S) instead of carboxamide (C=O).
    • Implications : The thioamide may alter binding affinity or metabolic stability compared to the target compound.
  • : 4-(1,3-Benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)piperazine-1-carbothioamide Difference: Substitutes furan with a chlorophenyl group and uses a carbothioamide. Activity: No direct data, but chloroaryl groups often enhance lipophilicity and membrane penetration.

Benzo[b][1,4]Oxazin/Thiazin Derivatives

  • Compound 54 (): Features a benzo[b][1,4]oxazin-3-one core linked to piperazine-carboxamide. Difference: Replaces benzodioxol with an oxazinone ring, introducing fluorine or difluorine substituents. Activity: Demonstrated modulation of glycolytic pathways in cancer cells, though specific glucose-starved activity is unreported .
  • Compound 58 () : Incorporates a benzo[b][1,4]thiazin-3-one core.

    • Implications : Sulfur substitution (thiazin) may influence redox activity or target selectivity.

Pyrazolo[1,5-a]Pyridine Derivatives

  • : N-(2H-1,3-Benzodioxol-5-yl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carboxamide
    • Difference : Replaces furan-2-carbonyl with a pyrazolo-pyridine carbonyl group.
    • Implications : The bicyclic pyridine may enhance π-π stacking interactions with kinase ATP-binding pockets.

Data Tables

Table 1: Structural and Activity Comparison of Selected Analogs

Compound Name / ID Core Structure Key Substituent Biological Activity Reference
Target Compound Piperazine-carboxamide Furan-2-carbonyl Inferred mitochondrial modulation -
Compound 6 Piperazine-carboxamide Thieno[3,2-d]pyrimidin-4-yl Antitumor (glucose starvation)
A25–A30 Series Piperazine-carboxamide 4-Hydroxyquinazoline Kinase inhibition (inferred)
Piperazine-carbothioamide 2-Furylmethyl Not reported
Piperazine-carboxamide Pyrazolo[1,5-a]pyridine Antitumor (inferred)

Q & A

Basic: What are the key synthetic routes for preparing N-(2H-1,3-benzodioxol-5-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of intermediates like furan-2-carbonyl chloride via reaction of furan-2-carboxylic acid with thionyl chloride (SOCl₂) .
  • Step 2 : Coupling the furan-2-carbonyl chloride with piperazine derivatives under reflux conditions using acetonitrile as a solvent and K₂CO₃ as a base .
  • Step 3 : Introducing the 2H-1,3-benzodioxol-5-yl group via nucleophilic substitution or carboxamide coupling.
    Critical parameters : Reaction temperature (reflux conditions), solvent choice (acetonitrile, DMF), and stoichiometric ratios to optimize yield (>60%) .

Basic: What analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, including piperazine ring protons (δ 2.5–3.5 ppm) and furan/benzodioxole aromatic signals .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₉H₁₈N₃O₅: expected [M+H]⁺ 376.1243) .
  • X-ray Crystallography : Resolves stereochemistry and packing motifs (e.g., Cambridge Structural Database references) .

Advanced: What in vitro models are suitable for evaluating its biological activity?

  • Cytotoxicity Assays : Use cancer cell lines (e.g., HCT-116, MCF7) with IC₅₀ calculations. Piperazine derivatives show IC₅₀ values ranging from 1–10 μM .
  • Enzyme Inhibition : Test acetylcholinesterase (AChE) inhibition for Alzheimer’s applications via Ellman’s method, comparing to donepezil .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., dopamine D3/D2 receptors) to assess selectivity ratios (>1000-fold possible with structural optimization) .

Advanced: How do structural modifications impact its pharmacological profile?

  • Piperazine Substituents : Fluorination (e.g., 2-fluoroethyl groups) enhances blood-brain barrier penetration .
  • Benzodioxole vs. Phenyl Groups : Benzodioxole improves metabolic stability by resisting CYP450 oxidation compared to unsubstituted phenyl .
  • Linker Optimization : Replacing carboxamide with amine linkers reduces dopamine D3 receptor affinity by >100-fold, highlighting the carbonyl group’s role in target engagement .

Advanced: How can researchers resolve contradictions in reported biological activities?

  • Comparative SAR Studies : Systematically vary substituents (e.g., halogenation, methoxy groups) and test across multiple assays .
  • Structural Elucidation : Use X-ray crystallography or molecular docking to identify binding modes (e.g., interactions with AChE catalytic sites) .
  • Replicability Checks : Validate protocols (e.g., cell line authentication, assay controls) to exclude batch-specific variability .

Advanced: What computational strategies predict target interactions?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to dopamine D3 receptors or AChE. Focus on piperazine-furan interactions in hydrophobic pockets .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) to assess residence times .
  • QSAR Models : Train models on piperazine-carboxamide datasets to predict cytotoxicity or logP values .

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